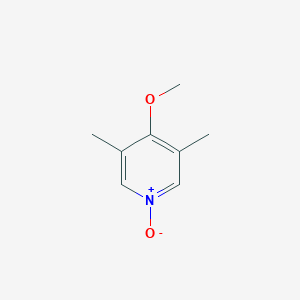
4-Methoxy-3,5-dimethylpyridine 1-Oxide
Vue d'ensemble
Description
4-Methoxy-3,5-dimethylpyridine 1-Oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is characterized by the presence of methoxy and dimethyl groups at the 4, 3, and 5 positions, respectively. The N-oxide functionality imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpyridine 1-Oxide can be achieved through several methods. One common approach involves the oxidation of 4-methoxy-3,5-dimethylpyridine using hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the N-oxide derivative .
Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the generation of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3,5-dimethylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to form higher oxidation state compounds.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Zinc dust and acetic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state pyridine derivatives.
Reduction: 4-methoxy-3,5-dimethylpyridine.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Methoxy-3,5-dimethylpyridine 1-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3,5-dimethylpyridine 1-Oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of methoxy and dimethyl groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
4-Methoxy-3,5-dimethylpyridine 1-Oxide can be compared with other pyridine N-oxides and substituted pyridines:
Pyridine N-oxide: Lacks the methoxy and dimethyl groups, making it less sterically hindered and less reactive in certain substitution reactions.
4-Methoxypyridine N-oxide: Similar in structure but lacks the dimethyl groups, resulting in different electronic and steric properties.
3,5-Dimethylpyridine N-oxide: Lacks the methoxy group, affecting its solubility and reactivity in certain chemical reactions.
The unique combination of methoxy and dimethyl groups in this compound imparts distinct chemical properties, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHHDZWTFJIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1OC)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)




![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)



![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)



